molecular formula C14H12N2O4 B387511 N-(4-nitrophenyl)-2-phenoxyacetamide CAS No. 102818-93-9

N-(4-nitrophenyl)-2-phenoxyacetamide

Cat. No.: B387511
CAS No.: 102818-93-9
M. Wt: 272.26g/mol
InChI Key: OPPGBYUDMBADNI-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-2-phenoxyacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a nitrophenyl group attached to the nitrogen atom and a phenoxy group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-2-phenoxyacetamide typically involves the reaction of 4-nitroaniline with phenoxyacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-nitroaniline+phenoxyacetyl chlorideThis compound+HCl\text{4-nitroaniline} + \text{phenoxyacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-nitroaniline+phenoxyacetyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products Formed

    Reduction: N-(4-aminophenyl)-2-phenoxyacetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

    Hydrolysis: 4-nitroaniline and phenoxyacetic acid.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-2-phenoxyacetamide depends on its specific application. For instance, as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity. The nitrophenyl group can also participate in electron transfer reactions, affecting the redox state of biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)acetamide: Lacks the phenoxy group, making it less hydrophobic and potentially less active in certain applications.

    N-(4-aminophenyl)-2-phenoxyacetamide: The amino group can form hydrogen bonds, altering its interaction with biological targets.

    N-(4-nitrophenyl)-2-chloroacetamide: The chloro group can undergo nucleophilic substitution reactions, providing different reactivity compared to the phenoxy group.

Uniqueness

N-(4-nitrophenyl)-2-phenoxyacetamide is unique due to the presence of both the nitrophenyl and phenoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-nitrophenyl)-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-14(10-20-13-4-2-1-3-5-13)15-11-6-8-12(9-7-11)16(18)19/h1-9H,10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPGBYUDMBADNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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